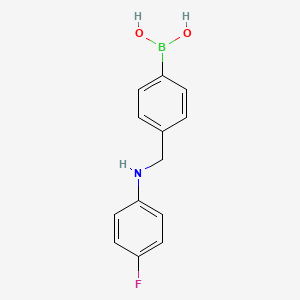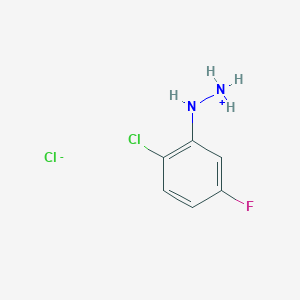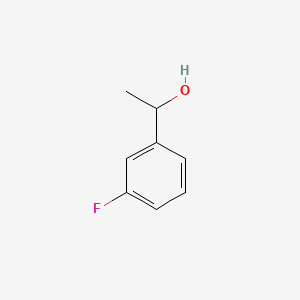
Heptafluorobutyraldehyde hydrate
Descripción general
Descripción
Heptafluorobutyraldehyde hydrate, also known as 2,2,3,3,4,4,4-Heptafluorobutyraldehyde hydrate, is a fluorinated aldehyde compound. It is characterized by the presence of seven fluorine atoms attached to a butyraldehyde backbone, making it highly electronegative and reactive. This compound is typically found in a colorless to white crystalline form or as a clear liquid when melted .
Métodos De Preparación
Heptafluorobutyraldehyde hydrate can be synthesized through various methods. One common synthetic route involves the fluorination of butyraldehyde using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition . Industrial production methods may involve the use of specialized reactors and continuous flow systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Heptafluorobutyraldehyde hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form heptafluorobutyric acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to heptafluorobutanol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, anhydrous solvents, and controlled temperatures. Major products formed from these reactions include heptafluorobutyric acid, heptafluorobutanol, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Heptafluorobutyraldehyde hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and intermediates.
Biology: The compound is utilized in biochemical studies to investigate the effects of fluorinated aldehydes on biological systems.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug development.
Industry: It is employed in the production of specialty chemicals, including surfactants, lubricants, and polymers
Mecanismo De Acción
The mechanism of action of heptafluorobutyraldehyde hydrate involves its high electronegativity and reactivity due to the presence of multiple fluorine atoms. These properties enable it to participate in various chemical reactions, such as nucleophilic addition and substitution. The molecular targets and pathways involved include interactions with nucleophiles, electrophiles, and other reactive species, leading to the formation of stable products .
Comparación Con Compuestos Similares
Heptafluorobutyraldehyde hydrate can be compared with other fluorinated aldehydes, such as:
Hexafluorobutyraldehyde: Similar in structure but with one less fluorine atom, making it slightly less electronegative and reactive.
Pentafluorobutyraldehyde: Contains five fluorine atoms, resulting in different reactivity and chemical properties.
Trifluorobutyraldehyde: With only three fluorine atoms, it exhibits significantly different behavior in chemical reactions
The uniqueness of this compound lies in its high degree of fluorination, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanal;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O.H2O/c5-2(6,1-12)3(7,8)4(9,10)11;/h1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFCGDJQLNEASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(F)(F)F)(F)F)(F)F.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622576 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutanal--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907607-07-2 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutanal--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B7768434.png)





![[4-Fluoro-2-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768474.png)




![[N'-[N'-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7768509.png)


